molecular formula C3H4F3NS B1291658 3,3,3-Trifluoropropanethioamide CAS No. 365428-34-8

3,3,3-Trifluoropropanethioamide

Cat. No. B1291658
M. Wt: 143.13 g/mol
InChI Key: MOHVUNKPSQGYFW-UHFFFAOYSA-N
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Description

3,3,3-Trifluoropropanethioamide is a unique chemical compound with the empirical formula C3H4F3NS and a molecular weight of 143.13 . It is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of 3,3,3-Trifluoropropanethioamide can be represented by the SMILES string FC(F)(F)CC(S)=N . The InChI code for the compound is 1S/C3H4F3NS/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8) .

Scientific Research Applications

Trifluoromethylthio compounds, including 3,3,3-Trifluoropropanethioamide, play a significant role in pharmaceutical, agrochemical, and material chemistry. They are used to modulate lipophilicity, bioavailability, and metabolic stability of newly designed molecules. Several drugs with a trifluoromethylthio group are already on the market, highlighting its importance in drug discovery (Rossi, Puglisi, Raimondi, & Benaglia, 2018).

Synthesis and Reactions

Trifluoromethylthiolated compounds are synthesized using various methods, including the use of radical, nucleophilic, and electrophilic trifluoromethylthiolating reagents. These methods allow the creation of decorated trifluoromethylthio carbonyl derivatives. Additionally, catalytic methodologies and stereoselective methods are being developed to access optically active functionalized carbonyl compounds, expanding their potential applications (Rossi et al., 2018).

Electrophilic Reagents for Trifluoromethylthiolation

Developments in electrophilic trifluoromethylthiolating reagents have been significant. These reagents enable the easy installation of the trifluoromethylthio group at desired positions in drug molecules at a late stage of drug development. This advancement has been particularly beneficial in the pharmaceutical industry, allowing for the modification of drug molecules with enhanced properties (Shao, Xu, Lu, & Shen, 2015).

Application in Organic Synthesis

In organic synthesis, 3,3,3-Trifluoropropanethioamide derivatives are utilized as building blocks for various synthetic transformations. Their ability to react with electrophiles, including aldehydes, ketones, and metalloids, demonstrates their versatility. These reactions lead to the synthesis of diverse trifluoromethylated compounds, which are valuable in medicinal chemistry (Shimizu et al., 2009).

Safety And Hazards

3,3,3-Trifluoropropanethioamide is classified as a combustible solid . It has several hazard statements including H302, H312, H315, H319, H332, H335, H373, and H412 . Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

3,3,3-trifluoropropanethioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NS/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOHVUNKPSQGYFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=S)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623515
Record name 3,3,3-Trifluoropropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropanethioamide

CAS RN

365428-34-8
Record name 3,3,3-Trifluoropropanethioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropanethioamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Tong, MW Anders - Chemical research in toxicology, 2002 - ACS Publications
2-(Fluoromethoxy)-1,1,3,3,3-pentafluoro-1-propene (compound A) is a degradation product of the anesthetic sevoflurane and undergoes cysteine conjugate β-lyase-dependent …
Number of citations: 5 pubs.acs.org

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